

Technical Guide: Spectroscopic Characterization of Ethyl 2-hydroxy-4-methylnicotinate

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Compound of Interest

Compound Name: Ethyl 2-hydroxy-4-methylnicotinate

Cat. No.: B13723002

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Executive Summary & Structural Context

Ethyl 2-hydroxy-4-methylnicotinate (C

H

NO

, MW: 181.19 g/mol) is a functionalized pyridine derivative widely used as a scaffold in the synthesis of kinase inhibitors and analgesic agents.

For the analytical scientist, this molecule presents a specific challenge: Tautomeric Equilibrium. While chemically named as a "2-hydroxy" pyridine, in both solid state and polar solvents (DMSO, Methanol), it exists predominantly as the 2-pyridone (lactam) tautomer.

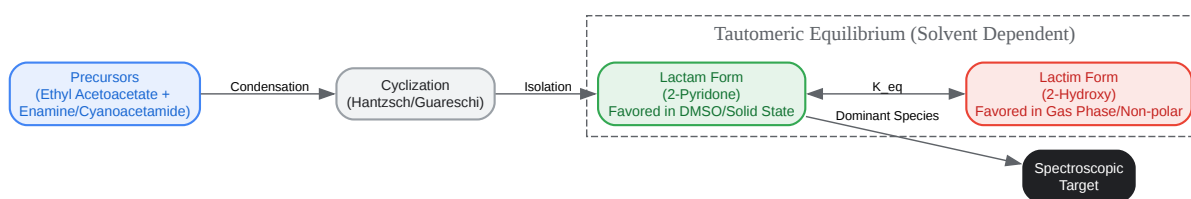
- Lactim Form: Ethyl 2-hydroxy-4-methylpyridine-3-carboxylate (Aromatic OH).
- Lactam Form: Ethyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (Amide NH).

Directive: Analytical protocols must be designed to detect the 2-oxo species. Failure to account for this will lead to misinterpretation of the carbonyl region in IR and the labile proton region in

NMR.

Visualization: Tautomerism & Synthesis Workflow

The following diagram illustrates the tautomeric equilibrium and the standard synthetic pathway via condensation, highlighting the critical decision points for structural verification.



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Caption: Synthesis pathway leading to the dominant 2-pyridone tautomer, the primary target for spectroscopic analysis.

Experimental Protocols

Sample Preparation

- Solvent Selection: Use DMSO-d

for NMR. Chloroform-d (CDCl

) may lead to line broadening of the NH signal or aggregation effects due to hydrogen bonding.

- Concentration: Prepare a 10-15 mg/mL solution for

¹H NMR to ensure adequate signal-to-noise ratio for the minor aromatic protons.

- Drying: The sample must be dried under high vacuum (<1 mbar) at 40°C for 4 hours to remove lattice water, which often co-crystallizes with pyridones.

Mass Spectrometry (LC-MS) Conditions

- Ionization: Electrospray Ionization (ESI) in Positive Mode.
- Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.
- Rationale: The basic nitrogen and the amide functionality protonate readily (), providing a clean molecular ion.

Spectroscopic Data Analysis[1]

Nuclear Magnetic Resonance (NMR)

The NMR spectrum validates the regiochemistry (4-methyl vs. 6-methyl isomer) and the oxidation state.

Key Diagnostic Feature: The coupling constant (

) between H-5 and H-6. In the 4-methyl isomer, H-5 and H-6 are vicinal, leading to a characteristic doublet coupling (

Hz).

Table 1:

H NMR Data (400 MHz, DMSO-d

)

Shift (ppm)	Multiplicity	Integral	Assignment	Structural Insight
11.80	br s	1H	NH (Lactam)	Confirms 2-pyridone tautomer; disappears with D O shake.
7.35 - 7.45	d (Hz)	1H	H-6	Downfield due to proximity to Nitrogen.
6.10 - 6.20	d (Hz)	1H	H-5	Upfield; characteristic of -proton in enone system.
4.25	q (Hz)	2H	O-CH -CH	Ester methylene.
2.25 - 2.35	s	3H	4-CH	Allylic methyl group; singlet confirms no adjacent protons.
1.28	t (Hz)	3H	O-CH -CH	Ester methyl.

Table 2:
C NMR Data (100 MHz, DMSO-d
)

Shift (ppm)	Assignment	Notes
165.5	COOEt (Ester)	Typical ester carbonyl.
162.0	C-2 (Lactam C=O)	Deshielded amide-like carbonyl; confirms oxo-form.
151.0	C-4	Quaternary carbon carrying the methyl group.[1]
137.5	C-6	Aromatic CH adjacent to Nitrogen.
116.0	C-3	Quaternary carbon (Ester attachment).
108.5	C-5	Aromatic CH (upfield).
60.5	O-CH	Ester ethyl.
20.5	4-CH	Methyl substituent.
14.2	O-CH -CH	Ester ethyl.[1]

Infrared Spectroscopy (FT-IR)

The IR spectrum is complex due to the "amide-like" nature of the ring.

- 3200 - 2800 cm

(Broad): N-H stretching (Lactam). Often overlaps with C-H stretches. A sharp O-H stretch at 3500+ cm

is usually absent, ruling out the pure hydroxy form in solid state.

- 1715 - 1725 cm

(Strong): Ester C=O stretch.

- 1640 - 1660 cm

(Strong): Lactam (Ring) C=O stretch. This is lower frequency than a typical ketone due to conjugation with the nitrogen lone pair.

- 1600 - 1580 cm

: C=C / C=N ring vibrations.

Mass Spectrometry (ESI-MS)

- Molecular Ion:

m/z.

- Fragmentation Pattern:

- 182

154 (Loss of C

H

via McLafferty rearrangement of the ethyl ester).

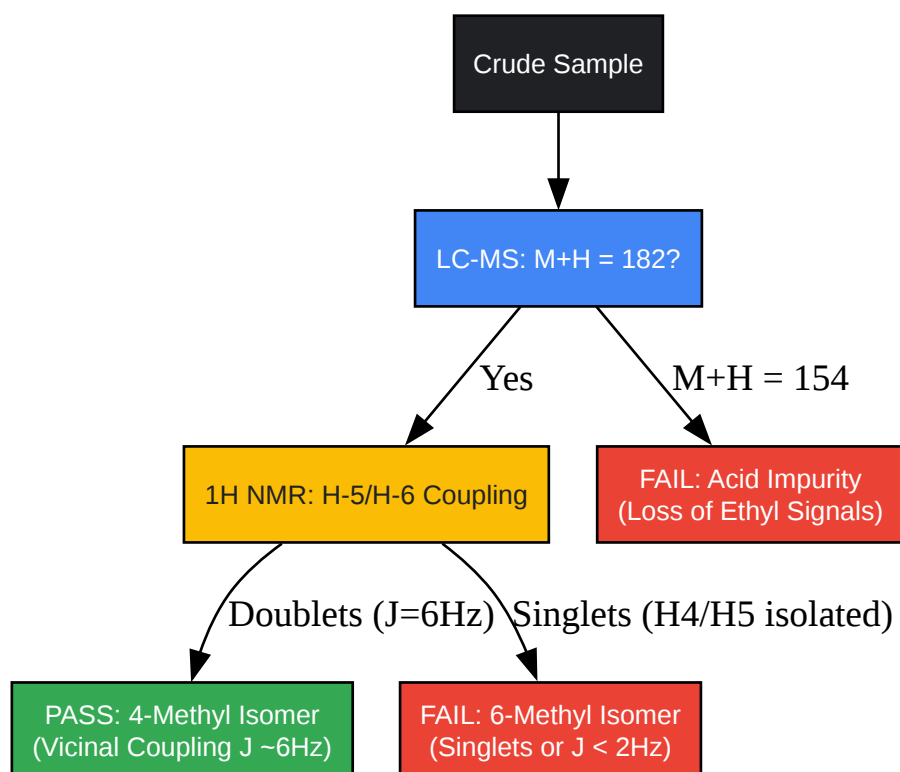
- 136 (Loss of EtOH).

Quality Control & Impurity Profiling

In synthesis, the primary impurity is often the regioisomer (6-methyl) or the hydrolysis product (carboxylic acid).

Analytical Decision Tree

Use the following logic flow to validate batch purity.



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Caption: Logical decision tree for distinguishing the target 4-methyl isomer from common synthetic impurities.

Differentiation from 6-Methyl Isomer

The Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a common thermodynamic byproduct.

- Target (4-Me): H-5 and H-6 are neighbors. Two Doublets.
- Isomer (6-Me): Proton at Pos 4 and Pos 5. H-4 is typically a doublet (

Hz) with H-5, but chemical shifts differ significantly (H-4 is more deshielded by the ester). Note: In 4,6-disubstituted systems, protons would be singlets. In mono-methyl, coupling connects the remaining protons.

References

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